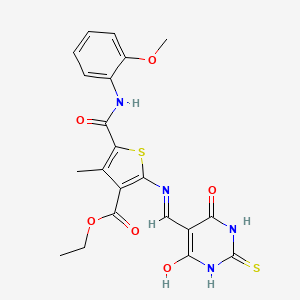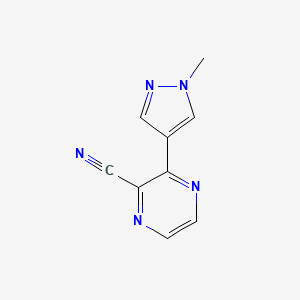![molecular formula C17H17FN4OS2 B2694619 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1351613-84-7](/img/structure/B2694619.png)
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amino group could make it a potential nucleophile, while the carbonyl group could make it a potential electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
Antimicrobial Activity
Benzothiazole derivatives have shown significant promise in antimicrobial applications. The synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives demonstrated good to moderate activity against selected bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents (Anuse et al., 2019).
Anticancer Activity
Compounds containing the benzothiazole moiety have been synthesized and tested for their anticancer activity. Studies have highlighted the efficacy of fluoro-substituted benzo[b]pyran derivatives, which upon further chemical reactions yield compounds showing anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005). Additionally, benzothiazole derivatives have been evaluated for their antitumor activities, with certain compounds showing considerable anticancer activity against a variety of cancer cell lines, underscoring the potential of benzothiazole scaffolds in cancer treatment (Yurttaş et al., 2015).
Anti-Inflammatory and Analgesic Applications
Benzothiazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Specific compounds synthesized for this purpose showed significant anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory agents (Sunder et al., 2013).
Local Anesthetic Activity
The development of 2-aminothiazole and 2-aminothiadiazole derivatives as local anesthetics represents another significant application of benzothiazole-related compounds. These compounds have been synthesized and screened for their local anesthetic activity, providing a potential pathway for the development of new anesthetic agents (Badiger et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS2/c1-22(17-21-15-10(18)5-4-8-13(15)25-17)9-14(23)20-16-19-11-6-2-3-7-12(11)24-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQUONUCMACPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)CCCC2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694536.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)


![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2694551.png)



![2,6-Dibenzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694558.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2694559.png)
